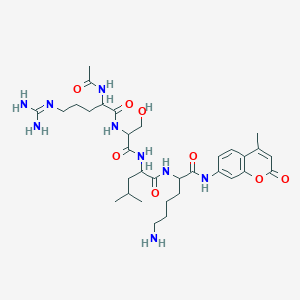
Ac-arg-ser-leu-lys-amc trifluoroacetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly valuable in the study of proteases, as it releases 7-amino-4-methylcoumarin (AMC) upon cleavage, which can be quantified due to its fluorescent properties . The peptide sequence arg-ser-leu-lys corresponds to a specific cleavage site recognized by certain proteases, making it a useful tool in enzymology and proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-arg-ser-leu-lys-amc trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process may involve high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
Ac-arg-ser-leu-lys-amc trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. The peptide bond between lysine and AMC is cleaved by specific proteases, releasing the fluorescent AMC molecule .
Common Reagents and Conditions
Enzymes: Proteases like trypsin or site-1 protease (S1P) are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typical.
Conditions: Reactions are usually carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic reaction is 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
科学研究应用
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is widely used in scientific research, particularly in:
Biochemistry: Studying protease activity and specificity.
Molecular Biology: Investigating protein-protein interactions and post-translational modifications.
Medicine: Screening for protease inhibitors as potential therapeutic agents.
Industry: Quality control in the production of protease-containing products .
作用机制
The compound acts as a substrate for specific proteases. Upon recognition and binding by the protease, the peptide bond between lysine and AMC is cleaved. This cleavage releases AMC, which fluoresces under specific conditions (excitation at 380 nm and emission at 440-460 nm). The fluorescence intensity correlates with protease activity, allowing for quantitative analysis .
相似化合物的比较
Similar Compounds
Ac-arg-leu-arg-amc trifluoroacetate salt: Another fluorogenic substrate for proteases, with a different peptide sequence.
Ac-lys-gln-lys-leu-arg-amc trifluoroacetate: Used for cathepsin S activity assays.
Uniqueness
Ac-arg-ser-leu-lys-amc trifluoroacetate salt is unique due to its specific peptide sequence, which makes it a suitable substrate for certain proteases like site-1 protease (S1P). This specificity allows for targeted studies of protease activity and inhibitor screening .
属性
IUPAC Name |
2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQHIMGLOTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
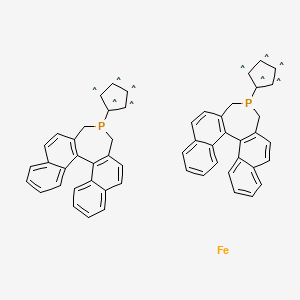
![5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12320717.png)
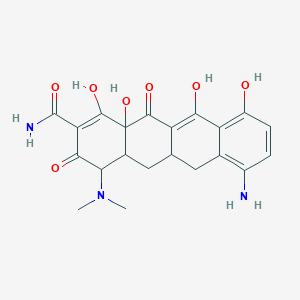
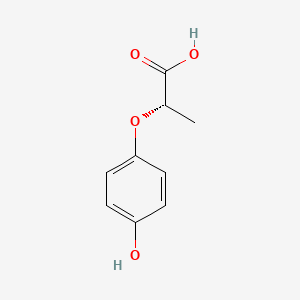



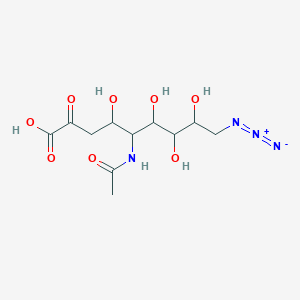

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
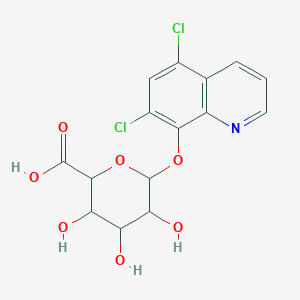
![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)
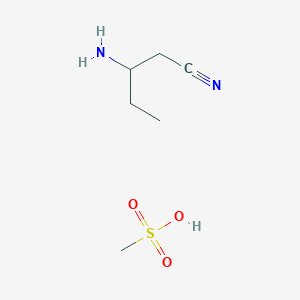
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
